Tetrahydrofuran-2-ylmethyl 4-(5-ethylthiophen-2-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound Tetrahydrofuran-2-ylmethyl 4-(5-ethylthiophen-2-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate features a hexahydroquinoline core substituted with two thiophene rings (at positions 4 and 7), a tetrahydrofuran-2-ylmethyl ester group, and an ethylthiophen moiety. Its structural complexity arises from:
- Ester Group: The tetrahydrofuran-2-ylmethyl ester may influence lipophilicity and conformational flexibility due to ring puckering effects .
Crystallographic analysis of such compounds typically employs SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule structural determination .
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-(5-ethylthiophen-2-yl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4S2/c1-3-18-8-9-22(33-18)25-23(26(29)31-14-17-6-4-10-30-17)15(2)27-19-12-16(13-20(28)24(19)25)21-7-5-11-32-21/h5,7-9,11,16-17,25,27H,3-4,6,10,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBUUUDBNPBKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC(=C2C(=O)OCC5CCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrofuran-2-ylmethyl 4-(5-ethylthiophen-2-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor and adjust parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistency in the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-2-ylmethyl 4-(5-ethylthiophen-2-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Tetrahydrofuran-2-ylmethyl 4-(5-ethylthiophen-2-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Tetrahydrofuran-2-ylmethyl 4-(5-ethylthiophen-2-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Differences
- Thiophene vs. The 4-chlorophenyl group in introduces electron-withdrawing effects, which contrast with the electron-rich thiophenes in the target compound, altering reactivity in nucleophilic/electrophilic environments.
Ester Group Variations :
Crystallographic and Hydrogen-Bonding Analysis
- Crystallography : The target compound’s structure determination likely relied on SHELXL for refinement, given its prevalence in small-molecule studies . Analog exhibited bond angles such as C9—C1—C10 (122.86°) and Cl1—C13 (119.53°), suggesting similar precision in geometric analysis .
- Hydrogen Bonding : Thiophene sulfur atoms may participate in weaker hydrogen bonds compared to furan oxygen or chlorophenyl halogens. Etter’s graph set analysis could differentiate packing motifs between these compounds.
Research Implications
- Drug Design : The target compound’s thiophene-rich structure may optimize interactions with sulfur-binding biological targets (e.g., enzymes or receptors), while the tetrahydrofuran ester could enhance membrane permeability.
- Material Science : Enhanced aromaticity from dual thiophenes may improve charge transport in organic semiconductors compared to furan or chlorophenyl analogs.
Q & A
Basic: What experimental strategies are recommended to optimize the synthesis yield of this compound?
The synthesis involves multi-step organic reactions requiring precise control of reaction conditions. Key strategies include:
- Solvent selection : Use tetrahydrofuran (THF) to enhance solubility and reaction efficiency, as demonstrated in analogous multi-step syntheses of hexahydroquinoline derivatives .
- Temperature control : Maintain room temperature during coupling reactions to minimize side products, as abrupt temperature changes can lead to incomplete cyclization .
- Catalyst optimization : Employ triethylamine (Et₃N) to neutralize byproducts (e.g., HCl) and improve reaction progress .
- Purification : Use column chromatography post-synthesis to isolate the pure product, as impurities from unreacted thiophene or tetrahydrofuran moieties can reduce yield .
Basic: How is the structural identity and purity of the compound validated in academic research?
A combination of analytical techniques is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing thiophene (δ 6.8–7.2 ppm) and tetrahydrofuran (δ 3.6–4.0 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z ~660–670 for C₂₉H₃₀N₂O₅S₂) and detects fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, with residual factors (R) <0.05 ensuring accuracy .
Basic: What chemical reactivity is expected due to the compound’s functional groups?
Key reactive sites include:
- Carboxylate ester : Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives .
- Oxo group (C=O) : Participates in nucleophilic additions (e.g., Grignard reagents) or condensation reactions .
- Thiophene rings : Undergo electrophilic substitutions (e.g., bromination at the α-position) .
- Hexahydroquinoline core : Potential for redox reactions or hydrogenation of the conjugated double bonds .
Advanced: What challenges arise in crystallographic structure determination, and how are they resolved?
Challenges include:
- Disorder in flexible moieties : The tetrahydrofuran and thiophene groups may exhibit rotational disorder. Mitigated by collecting high-resolution data (≤0.8 Å) and refining anisotropic displacement parameters .
- Twinned crystals : Use SHELXD for initial structure solution and SHELXL for refinement, leveraging the HKLF5 format to handle twinning .
- Hydrogen bonding networks : Apply graph-set analysis (e.g., Etter’s rules) to classify interactions like S···O contacts (2.8–3.2 Å) .
Advanced: How can computational modeling predict the compound’s reactivity or supramolecular interactions?
Methodological approaches include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMSO) on conformational stability .
- Docking studies : Model interactions with biological targets (e.g., enzymes) by aligning thiophene and quinoline moieties into hydrophobic pockets .
Advanced: How do structural modifications influence biological activity in related compounds?
Structure-Activity Relationship (SAR) insights from analogs suggest:
- Thiophene substitution : Electron-withdrawing groups (e.g., -Cl) enhance binding to inflammatory targets (IC₅₀ reduction by ~40% compared to -OCH₃) .
- Hexahydroquinoline saturation : Fully saturated cores improve metabolic stability but reduce affinity for redox-sensitive receptors .
- Ester vs. amide derivatives : Amide analogs show higher solubility but lower membrane permeability in cytotoxicity assays .
Advanced: What methodologies resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies (e.g., bond length deviations >0.05 Å) are addressed by:
- Cross-validation : Compare NMR-derived dihedral angles with crystallographic torsion angles using Cremer-Pople puckering parameters for ring systems .
- Dynamic effects : Account for solution-phase conformational flexibility via variable-temperature NMR to reconcile static (X-ray) and dynamic (NMR) data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
